Xtalfluor-M

Descripción general

Descripción

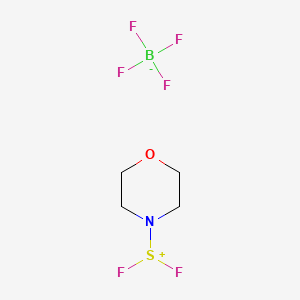

Xtalfluor-M, also known as difluoro(morpholino)sulfonium tetrafluoroborate, is a crystalline deoxofluorination reagentThe incorporation of fluorine into organic compounds is a significant transformation in synthetic chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability and lipophilicity .

Métodos De Preparación

Xtalfluor-M is synthesized through a series of chemical reactions involving morpholine and sulfur tetrafluoride. The synthetic route typically involves the reaction of morpholine with sulfur tetrafluoride in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then purified to obtain the crystalline form of this compound .

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The stability and safety of the reagent are also critical factors considered during industrial production .

Análisis De Reacciones Químicas

Substrate Scope and Reaction Efficiency

XtalFluor-M demonstrates broad compatibility with multiple functional groups, achieving high yields in deoxofluorination reactions (Table 1 ) :

| Substrate Type | Product Formed | Typical Yield (%) | Key Conditions |

|---|---|---|---|

| Primary/Secondary alcohols | Alkyl fluorides | 85–98 | DBU promoter, CH₂Cl₂ solvent |

| Aldehydes/Ketones | Geminal difluorides | 78–92 | Et₃N·3HF promoter |

| Carboxylic acids | Acyl fluorides | 90–95 | Anhydrous conditions |

| Thiols | Fluoromethyl thioethers | 80–88 | Room temperature, 2–4 h |

Key Findings :

-

Reactions with sterically hindered substrates (e.g., tertiary alcohols) require extended reaction times (8–12 h) but maintain >75% yields .

-

Epoxides undergo ring-opening fluorination to yield vicinal difluorides with >90% regioselectivity .

Reaction Conditions and Promoters

Optimal performance relies on specific promoters and solvents (Scheme 1 ) :

Promoters :

-

DBU : Enables fluoride delivery at ambient temperature (20–25°C).

-

Et₃N·3HF : Ideal for acid-sensitive substrates, requiring mild heating (40–50°C).

-

Et₃N·2HF : Balances reactivity and safety for large-scale syntheses.

Solvent Systems :

| Solvent | Boiling Point (°C) | Compatibility | Efficiency |

|---|---|---|---|

| Dichloromethane | 40 | High | 90–98% |

| THF | 66 | Moderate | 80–85% |

| Toluene | 111 | Limited | 70–75% |

Critical Notes :

-

Anhydrous conditions are mandatory to prevent reagent hydrolysis .

-

Reaction scalability has been validated at >1 kg scale with consistent yields .

Mechanism of Action

This compound operates via a two-step process (Figure 1 ) :

-

C–O Bond Activation : The reagent coordinates with the substrate’s oxygen atom, polarizing the C–O bond without HF release.

-

Fluoride Transfer : A promoter (e.g., DBU) delivers fluoride ions to the activated carbon, displacing the leaving group.

This mechanism minimizes side reactions (e.g., elimination) and ensures >90% selectivity in most cases .

Limitations and Mitigation Strategies

-

Moisture Sensitivity : Requires strict anhydrous handling (use of molecular sieves recommended) .

-

Aromatic Substrates : Electron-deficient aromatics show reduced reactivity; microwave-assisted conditions (100°C, 30 min) improve yields to 70–80% .

This compound has redefined fluorination protocols by combining operational safety with high efficiency. Its crystalline nature and stability under diverse conditions make it a cornerstone reagent for synthesizing fluorinated pharmaceuticals, agrochemicals, and advanced materials .

Aplicaciones Científicas De Investigación

Key Applications

-

Synthesis of Fluorinated Compounds

- Xtalfluor-M is extensively used for converting alcohols to alkyl fluorides, aldehydes and ketones to geminal-difluorides, carboxylic acids to acyl fluorides, and sulfoxides to fluoromethyl thioethers. This broad substrate scope enables the synthesis of various fluorinated intermediates essential for pharmaceutical applications .

- Pharmaceutical Development

- Biochemical Probes

- Material Science

Biochemical Pathways Affected

- Alcohols are converted to alkyl fluorides.

- Aldehydes and ketones yield geminal-difluorides.

- Carboxylic acids transform into acyl fluorides.

- Sulfoxides convert to fluoromethyl thioethers.

Case Study 1: Synthesis of Glycosyl Fluoride

In a notable study by Srinivasarao et al., this compound was utilized for the stereoselective synthesis of glycosyl fluoride from lactol precursors. The reaction yielded a high purity product (93% yield) with no by-products, demonstrating its efficiency over traditional methods .

Case Study 2: Production of Polyfluorinated Esters

Vandamme et al. successfully employed this compound as a promoter for synthesizing polyfluorinated esters through direct esterification reactions. This method allowed for moderate to excellent yields across various carboxylic acids .

Comparative Stability Analysis

This compound exhibits superior thermal stability compared to traditional deoxofluorination reagents like DAST and Deoxo-Fluor®. Accelerated Rate Calorimetry (ARC) studies indicate that this compound can be handled safely under atmospheric conditions without significant risk of decomposition .

| Property | This compound | DAST | Deoxo-Fluor |

|---|---|---|---|

| Thermal Stability | High | Moderate | Moderate |

| Free HF Generation | None | Yes | Yes |

| Handling Safety | Improved | Limited | Limited |

Mecanismo De Acción

The mechanism of action of Xtalfluor-M involves the activation of the carbon-oxygen bond in the substrate without the release of free hydrogen fluoride. Upon exposure to a promoter such as DBU or triethylamine trihydrofluoride, the activated carbon atom is attacked by fluoride, leading to the formation of the fluorinated product. This mechanism ensures high chemical efficiency and selectivity in deoxofluorination reactions .

Comparación Con Compuestos Similares

Xtalfluor-M is often compared with other deoxofluorination reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. Unlike these traditional reagents, this compound is more stable and easier to handle, as it does not generate corrosive hydrogen fluoride under anhydrous conditions. This makes this compound a safer and more convenient option for fluorination reactions .

Similar compounds to this compound include:

- Diethylaminosulfur trifluoride (DAST)

- Deoxo-Fluor

- Xtalfluor-E (difluoro(ethylamino)sulfonium tetrafluoroborate)

- Triethylamine trihydrofluoride

Actividad Biológica

Xtalfluor-M is a novel crystalline deoxofluorination reagent that has gained attention for its unique properties and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, safety profile, and efficacy in various chemical transformations.

Overview of this compound

This compound, developed by Sigma-Aldrich and partners, is designed to facilitate the introduction of fluorine into organic molecules. Unlike traditional fluorination reagents such as DAST and Deoxo-Fluor, this compound offers improved stability and safety, making it suitable for a wider range of applications. The compound operates by activating C–O bonds without releasing free HF, which is a significant advantage in terms of safety during handling and application.

The mechanism by which this compound functions involves several key steps:

- Activation of C–O Bonds : this compound interacts with alcohols, aldehydes, and other functional groups to activate the C–O bond.

- Fluoride Attack : Following activation, fluoride ions are introduced through the use of promoters like DBU or triethylamine (TEA), leading to the formation of alkyl fluorides or difluorinated products.

- High Chemical Efficiency : The process is characterized by high yields and selectivity, which are essential for pharmaceutical applications.

Biological Activity and Applications

This compound has been utilized in various studies to investigate its biological activity, particularly in the context of drug design and development. Here are some notable findings:

- Late-Stage Difluoromethylation : Research indicates that this compound can be used for site-selective installation of difluoromethyl groups onto biomolecules, enhancing their pharmacological properties . This modification can improve lipophilicity and bioavailability, crucial factors in drug efficacy.

- Proteo Functionalization : Case studies have demonstrated that this compound facilitates proteo functionalization reactions effectively. For instance, it has been used to generate N,O-acetals from enamides with high yields, showcasing its utility in synthesizing complex organic molecules .

- ADME Properties : Studies on compounds modified with difluoromethyl groups reveal changes in absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, difluoromethylbenzene exhibits increased lipophilicity compared to its non-fluorinated counterparts .

Comparative Stability and Safety

This compound is noted for its superior thermal stability compared to traditional reagents like DAST. Data from Accelerated Rate Calorimetry (ARC) indicate that this compound has a higher decomposition temperature and lower exothermic heat release during reactions . This enhanced safety profile makes it a preferred choice for large-scale applications.

| Property | This compound | DAST | Deoxo-Fluor |

|---|---|---|---|

| Decomposition Temperature | Higher | Lower | Lower |

| Exothermic Heat | Lower | Higher | Higher |

| Safety | Improved | Limited | Limited |

Case Studies

- Synthesis of Difluoro Compounds :

- Regioselective Synthesis :

Propiedades

IUPAC Name |

difluoro(morpholin-4-yl)sulfanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2NOS.BF4/c5-9(6)7-1-3-8-4-2-7;2-1(3,4)5/h1-4H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCYGFRGCVLCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1COCCN1[S+](F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF6NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716741 | |

| Record name | 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63517-33-9 | |

| Record name | 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XtalFluor-M | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.